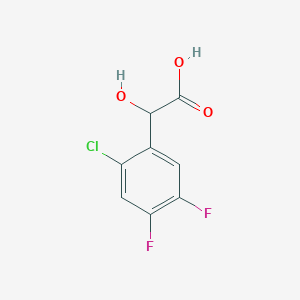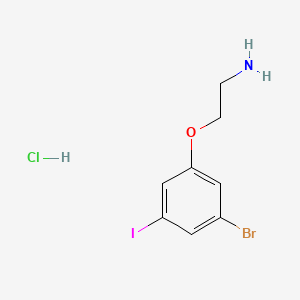
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is a chemical compound with the molecular formula C8H10BrClINO and a molecular weight of 378.4326 . This compound is characterized by the presence of bromine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of 3-bromo-5-iodophenol.
Ether Formation: The phenol group is reacted with ethylene oxide to form 2-(3-bromo-5-iodophenoxy)ethanol.
Amination: The hydroxyl group of the ethanol derivative is then converted to an amine group through a reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt of 2-(3-Bromo-5-iodophenoxy)ethan-1-amine.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the amine group can be reduced to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and iodine atoms enhance its binding affinity to these targets, leading to specific biological effects. The compound can modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Similar compounds to 2-(3-Bromo-5-iodophenoxy)ethan-1-aminehydrochloride include:
2-(3-Bromo-5-chlorophenoxy)ethan-1-amine hydrochloride: This compound has a chlorine atom instead of iodine, which affects its reactivity and biological activity.
2-Amino-5-Bromo-3-Iodoacetophenone: This compound has a different functional group arrangement, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific halogen substitution pattern, which imparts unique reactivity and biological interactions.
属性
CAS 编号 |
2825011-20-7 |
|---|---|
分子式 |
C8H10BrClINO |
分子量 |
378.43 g/mol |
IUPAC 名称 |
2-(3-bromo-5-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrINO.ClH/c9-6-3-7(10)5-8(4-6)12-2-1-11;/h3-5H,1-2,11H2;1H |
InChI 键 |
ALBLIVXPWNEUCA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Br)I)OCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


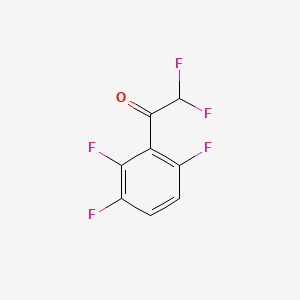
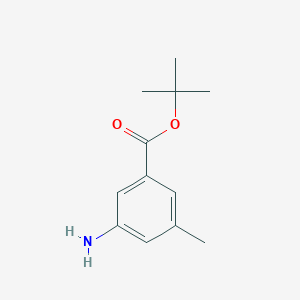
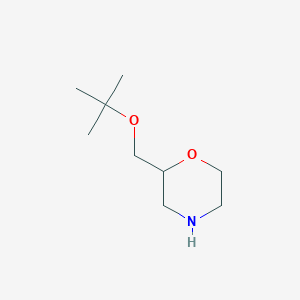
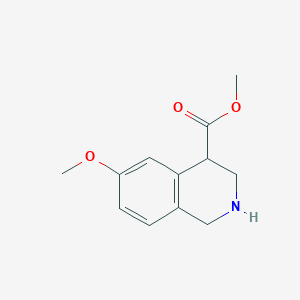
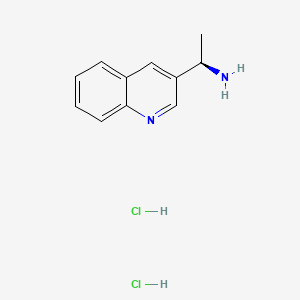
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

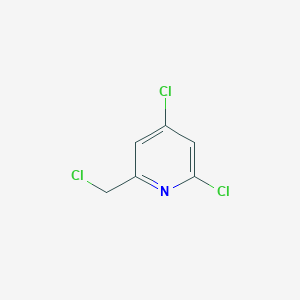
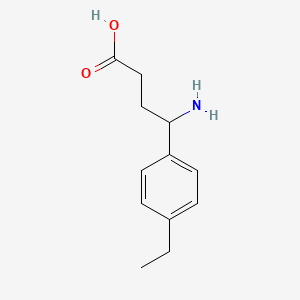
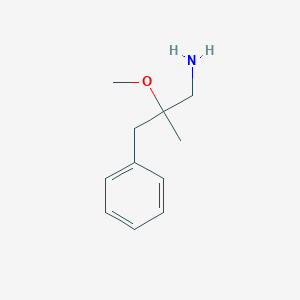
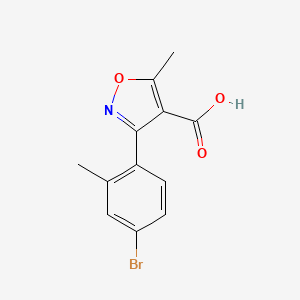
![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)
